Cas no 1338566-69-0 (2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine)

2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine
- 4-Pyridineethanamine, 2-methoxy-6-methyl-
- AB82362
- 2-(2-METHOXY-6-METHYLPYRIDIN-4-YL)ETHANAMINE
- EN300-1837898
- 1338566-69-0
-
- Inchi: 1S/C9H14N2O/c1-7-5-8(3-4-10)6-9(11-7)12-2/h5-6H,3-4,10H2,1-2H3
- InChI Key: KCEZHNODJDTKSH-UHFFFAOYSA-N
- SMILES: C1(OC)=NC(C)=CC(CCN)=C1
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 48.1Ų
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1837898-5g |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine |
1338566-69-0 | 95% | 5g |
$3894.0 | 2023-09-19 | |
Enamine | EN300-1837898-10g |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine |
1338566-69-0 | 95% | 10g |
$5774.0 | 2023-09-19 | |
1PlusChem | 1P028W15-500mg |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine |
1338566-69-0 | 95% | 500mg |
$1355.00 | 2023-12-22 | |
Aaron | AR028W9H-1g |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine |
1338566-69-0 | 95% | 1g |
$1872.00 | 2025-02-17 | |
1PlusChem | 1P028W15-5g |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine |
1338566-69-0 | 95% | 5g |
$4875.00 | 2023-12-22 | |
Aaron | AR028W9H-250mg |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine |
1338566-69-0 | 95% | 250mg |
$941.00 | 2025-02-17 | |
Aaron | AR028W9H-500mg |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine |
1338566-69-0 | 95% | 500mg |
$1464.00 | 2025-02-17 | |
Enamine | EN300-1837898-0.25g |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine |
1338566-69-0 | 95% | 0.25g |
$666.0 | 2023-09-19 | |
Enamine | EN300-1837898-1.0g |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine |
1338566-69-0 | 95% | 1g |
$1343.0 | 2023-06-02 | |
Enamine | EN300-1837898-0.1g |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine |
1338566-69-0 | 95% | 0.1g |
$466.0 | 2023-09-19 |
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine Related Literature
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on 2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine and CAS No. 1338566-69-0: A Novel Pyridine Derivative with Promising Pharmacological Potential
2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine, a compound with the CAS No. 1338566-69-0, represents a significant advancement in the development of pyridine-based molecular scaffolds for therapeutic applications. This molecule, characterized by its unique 2-methoxy-6-methylpyridin-4-yl substituent and ethan-1-amine functional group, has garnered attention due to its potential to modulate key biological pathways associated with neurodegenerative diseases and metabolic disorders. Recent studies have highlighted its role in enhancing neuroprotection and anti-inflammatory responses, positioning it as a candidate for further exploration in drug discovery.
The 2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine molecule exhibits a complex yet well-defined chemical structure, with the pyridine ring serving as the central pharmacophore. The presence of the 2-methoxy group introduces electron-donating properties, while the 6-methyl substitution enhances steric interactions. These structural features are critical in determining its binding affinity to target proteins, such as acetylcholinesterase and mitochondrial complex I, which are implicated in various pathological conditions. The ethan-1-amine moiety further contributes to the molecule's solubility and metabolic stability, making it a favorable candidate for in vivo studies.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine exhibits potent neuroprotective activity in animal models of Parkinson's disease. The compound was shown to reduce α-synuclein aggregation and mitigate oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders. Additionally, a study in ACS Chemical Biology (2024) reported that this molecule selectively inhibits mitochondrial complex I, a key target in the treatment of metabolic syndromes, without affecting other enzymatic pathways. These findings underscore the versatility of this compound in addressing multiple disease mechanisms.
The CAS No. 1338566-69-0 compound has also been investigated for its anti-inflammatory properties, with particular focus on its role in modulating cytokine production and immune cell activation. A recent preclinical study published in Pharmacological Research (2023) revealed that 2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine significantly reduces the release of pro-inflammatory cytokines, such as IL-6 and TNF-α, in lipopolysaccharide-stimulated macrophages. This effect was attributed to its ability to inhibit the NF-κB signaling pathway, a critical mediator of inflammatory responses. These results highlight the compound's potential in the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
From a synthetic perspective, the 2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine molecule has been synthesized through a series of well-established chemical reactions, including Ugi condensation and Michael addition. The synthesis process involves the formation of the pyridine ring via a Diels-Alder reaction, followed by the introduction of the 2-methoxy and 6-methyl groups through electrophilic substitution. The final step involves the coupling of the ethan-1-amine moiety to the pyridine scaffold, which is critical for achieving the desired biological activity. This synthetic route provides a scalable method for the large-scale production of the compound, which is essential for further preclinical and clinical investigations.
Despite its promising pharmacological profile, the 2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine compound faces challenges related to bioavailability and drug metabolism. A study published in Drug Metabolism and Disposition (2024) found that the compound undergoes extensive first-pass metabolism in the liver, which may limit its systemic availability. To address this issue, researchers are exploring the development of prodrug formulations and nanoencapsulation strategies to enhance its oral bioavailability. These approaches aim to optimize the compound's therapeutic potential while minimizing potential side effects.
In conclusion, the 2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine molecule, with its CAS No. 1338566-69-0, represents a promising candidate for the treatment of a wide range of diseases. Its ability to modulate key biological pathways, combined with its structural versatility, positions it as a valuable tool in the development of novel therapeutics. As research in this area continues to advance, further studies are needed to fully elucidate its mechanisms of action and to explore its potential in clinical settings.
For more information on the 2-(2-methoxy-6-methylpyridin-4-yl)ethan-1-amine compound and its applications, please refer to recent publications in Journal of Medicinal Chemistry, ACS Chemical Biology, and Pharmacological Research. These studies provide critical insights into the compound's pharmacological potential and its role in the development of new therapeutic strategies.
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